ETHYL 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOATE
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Overview
Description
Ethyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoromethyl group, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The cyclopropyl group is often added via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups like trifluoromethyl and cyclopropyl.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can interact with various enzymes and receptors. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate can be compared with other compounds that feature similar functional groups, such as:
Ethyl 4-(trifluoromethyl)benzoate: Lacks the pyrazole and cyclopropyl groups, making it less complex and potentially less biologically active.
Cyclopropyl pyrazole derivatives: Share the cyclopropyl and pyrazole groups but may lack the trifluoromethyl group, affecting their chemical and biological properties.
Trifluoromethyl pyrazole derivatives: Contain the trifluoromethyl and pyrazole groups but may not have the cyclopropyl group, influencing their overall activity and stability.
The unique combination of functional groups in ETHYL 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOATE makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18F3N3O3 |
---|---|
Molecular Weight |
381.3g/mol |
IUPAC Name |
ethyl 4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H18F3N3O3/c1-2-27-17(26)12-5-7-13(8-6-12)22-16(25)10-24-14(11-3-4-11)9-15(23-24)18(19,20)21/h5-9,11H,2-4,10H2,1H3,(H,22,25) |
InChI Key |
HWBZUFQMQSTCAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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